Molecular structure and weight of 2,5-Dichloro-4-methylbenzamide
Molecular structure and weight of 2,5-Dichloro-4-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and proposed synthesis of 2,5-Dichloro-4-methylbenzamide. While this compound is not extensively documented in publicly accessible databases, this guide leverages data from closely related analogs and established chemical principles to offer valuable insights for researchers in medicinal chemistry and materials science. This document is intended to serve as a foundational resource, outlining the expected characteristics and a viable synthetic strategy for this molecule.
Molecular Structure and Chemical Identity
2,5-Dichloro-4-methylbenzamide is a derivative of benzamide with chlorine atoms at positions 2 and 5, and a methyl group at position 4 of the benzene ring. The core structure consists of a benzene ring attached to an amide functional group (-CONH2).
Molecular Formula: C₈H₇Cl₂NO
Molecular Weight: 204.06 g/mol
IUPAC Name: 2,5-dichloro-4-methylbenzamide
Canonical SMILES: CC1=CC(=C(C=C1Cl)C(=O)N)Cl
The structural arrangement of the substituents on the benzene ring is crucial for the molecule's chemical reactivity and potential biological activity. The electron-withdrawing nature of the two chlorine atoms and the electron-donating methyl group influence the electron density distribution within the aromatic ring and the properties of the amide group.
Caption: Molecular structure of 2,5-Dichloro-4-methylbenzamide.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis |
| Molecular Weight | 204.06 g/mol | Calculated from molecular formula |
| Appearance | White to off-white solid | Based on similar benzamide derivatives |
| Melting Point | Expected to be a solid with a relatively high melting point | General property of aromatic amides |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO | Inferred from the nonpolar aromatic ring and polar amide group |
| Hydrogen Bond Donor Count | 2 | From the two hydrogens on the amide nitrogen |
| Hydrogen Bond Acceptor Count | 1 | From the oxygen of the amide carbonyl group |
Synthesis of 2,5-Dichloro-4-methylbenzamide
A plausible and efficient synthetic route to 2,5-Dichloro-4-methylbenzamide involves the conversion of the corresponding carboxylic acid, 2,5-dichloro-4-methylbenzoic acid. This transformation is a standard procedure in organic synthesis.
Proposed Synthetic Pathway:
The synthesis can be achieved via a two-step process starting from 2,5-dichloro-4-methylbenzoic acid:
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Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive acyl chloride. This is typically achieved by reacting the benzoic acid derivative with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction proceeds readily, often with gentle heating.
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Amidation: The resulting 2,5-dichloro-4-methylbenzoyl chloride is then reacted with ammonia (in the form of ammonium hydroxide or ammonia gas) to form the desired benzamide. This is a nucleophilic acyl substitution reaction where ammonia acts as the nucleophile.
Caption: Proposed synthesis workflow for 2,5-Dichloro-4-methylbenzamide.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 2,5-Dichloro-4-methylbenzoyl chloride
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2,5-dichloro-4-methylbenzoic acid (1 equivalent).
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Add an excess of thionyl chloride (e.g., 2-3 equivalents).
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Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
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After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2,5-dichloro-4-methylbenzoyl chloride is obtained as an oil or low-melting solid and can be used in the next step without further purification.
Step 2: Synthesis of 2,5-Dichloro-4-methylbenzamide
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Dissolve the crude 2,5-dichloro-4-methylbenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a flask cooled in an ice bath.
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Slowly add a concentrated aqueous solution of ammonium hydroxide (an excess, e.g., 5-10 equivalents) to the stirred solution.
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Stir the reaction mixture vigorously at 0°C for 30 minutes and then at room temperature for an additional 1-2 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography to yield pure 2,5-Dichloro-4-methylbenzamide.
Spectroscopic Analysis (Predicted)
While experimental spectra for 2,5-Dichloro-4-methylbenzamide are not available in public databases, the expected spectroscopic features can be predicted based on its molecular structure.
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.0-8.0 ppm). The exact chemical shifts will be influenced by the positions of the chlorine and methyl substituents.
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Amide Protons (-CONH₂): A broad singlet corresponding to the two amide protons. The chemical shift of this peak can vary depending on the solvent and concentration (typically δ 5.0-8.0 ppm).
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Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons, expected to appear in the upfield region (typically δ 2.0-2.5 ppm).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. The carbons attached to chlorine atoms will show characteristic chemical shifts.
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Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 165-175 ppm.
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Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 15-25 ppm.
IR (Infrared) Spectroscopy:
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N-H Stretching: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.
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C=O Stretching (Amide I band): A strong absorption band around 1650-1690 cm⁻¹.
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N-H Bending (Amide II band): A band around 1600-1650 cm⁻¹.
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C-H Stretching: Aromatic and aliphatic C-H stretching bands around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
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C-Cl Stretching: Bands in the fingerprint region, typically below 800 cm⁻¹.
MS (Mass Spectrometry):
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z corresponding to the molecular weight (204.06). The isotopic pattern will be characteristic of a molecule containing two chlorine atoms, with (M)⁺, (M+2)⁺, and (M+4)⁺ peaks in an approximate ratio of 9:6:1.
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Fragmentation Pattern: Common fragmentation pathways for benzamides include the loss of the amide group and cleavage of the aromatic ring.
Applications and Future Research
Derivatives of benzamide are known to exhibit a wide range of biological activities, including acting as herbicides, fungicides, and having various pharmacological properties. The specific substitution pattern of 2,5-Dichloro-4-methylbenzamide suggests it could be a valuable intermediate or a candidate for screening in drug discovery and agrochemical research. Further investigation into its synthesis, characterization, and biological evaluation is warranted to explore its potential applications.
Conclusion
This technical guide has provided a detailed overview of 2,5-Dichloro-4-methylbenzamide, including its molecular structure, predicted physicochemical properties, a viable synthetic route, and expected spectroscopic characteristics. While experimental data for this specific compound is limited, the information presented here, based on established chemical principles and data from related compounds, offers a solid foundation for researchers interested in its synthesis and potential applications. It is our hope that this guide will stimulate further research into this and other novel benzamide derivatives.
References
There are no direct publications found for 2,5-Dichloro-4-methylbenzamide in the initial search. The following references are for related compounds and general synthetic methods that support the information provided in this guide.
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PubChem. 2,5-dichloro-4-methylbenzoic acid. National Center for Biotechnology Information. [Link]
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PubChem. 2,4-Dichlorobenzamide. National Center for Biotechnology Information. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Provides general principles for the synthesis and spectroscopic analysis of benzamides).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (Details the principles of NMR, IR, and MS for organic compounds).
